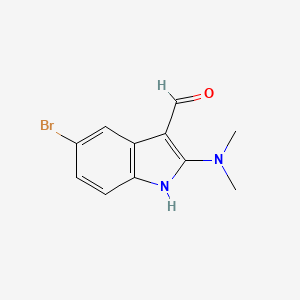
Acide 4-(8-chloro-1,7-naphtyridin-6-yl)cyclohexanecarboxylique
Vue d'ensemble
Description
“4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid” is an organic compound that belongs to the class of phenylpyridines . It has been studied as a PDE4 inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD) .
Molecular Structure Analysis
The molecular formula of this compound is C15H15ClN2O2 . It has an average mass of 290.745 Da and a monoisotopic mass of 290.082214 Da .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 217 - 218 degrees Celsius . Its solubility and other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Propriétés anticancéreuses
Les 1,6-naphtyridines, une classe de composés à laquelle appartient notre composé, se sont avérées avoir diverses applications en chimie médicinale, y compris des propriétés anticancéreuses . Elles ont été étudiées pour leur activité anticancéreuse sur différentes lignées de cellules cancéreuses .
Propriétés anti-VIH
Les 1,6-naphtyridines se sont également avérées avoir des propriétés anti-VIH . Cela suggère que notre composé pourrait potentiellement être utilisé dans le traitement du VIH.
Propriétés antimicrobiennes
Ces composés ont démontré des propriétés antimicrobiennes , indiquant une utilisation potentielle dans le traitement de diverses infections bactériennes.
Propriétés analgésiques
Les 1,6-naphtyridines se sont avérées avoir des propriétés analgésiques (soulagement de la douleur) . Cela suggère des applications potentielles dans la gestion de la douleur.
Propriétés anti-inflammatoires
Ces composés ont également montré des propriétés anti-inflammatoires , ce qui pourrait les rendre utiles dans le traitement des affections caractérisées par une inflammation.
Propriétés antioxydantes
Les 1,6-naphtyridines ont démontré des propriétés antioxydantes , suggérant qu'elles pourraient être utilisées pour lutter contre le stress oxydatif dans l'organisme.
Traitement de la maladie pulmonaire obstructive chronique (MPOC)
Un dérivé spécifique de 1,7-naphtyridin-6-yl, similaire à notre composé, a été optimisé pour le traitement de la maladie pulmonaire obstructive chronique (MPOC) .
Synthèse d'agents antibactériens
Mécanisme D'action
Target of Action
Similar compounds have been identified as inhibitors of phosphodiesterase 4 (pde4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that promotes anti-inflammatory effects.
Mode of Action
As a potential PDE4 inhibitor, 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid may bind to the active site of the PDE4 enzyme, preventing it from breaking down cAMP . This action would increase the concentration of cAMP within cells, promoting anti-inflammatory effects.
Biochemical Pathways
The inhibition of PDE4 leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which then phosphorylates multiple targets, leading to a reduction in inflammatory cytokine production and a decrease in the inflammatory response .
Pharmacokinetics
A similar compound was found to have exemplary pharmacokinetics in humans, enabling high plasma drug levels without associated nausea or emesis .
Result of Action
The result of the action of 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid, as a potential PDE4 inhibitor, would be a reduction in the inflammatory response. This is achieved through the inhibition of inflammatory cytokine production, which is a result of increased cAMP levels and subsequent PKA activation .
Safety and Hazards
Propriétés
IUPAC Name |
4-(8-chloro-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVORNHULGHDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183621 | |
| Record name | 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880466-46-6 | |
| Record name | 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880466-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



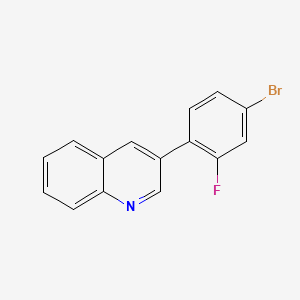
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)

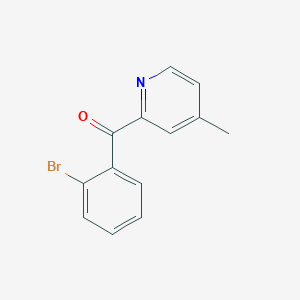
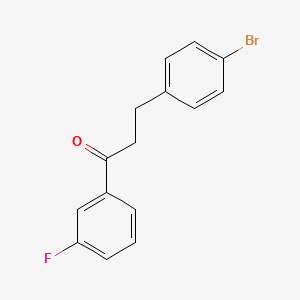
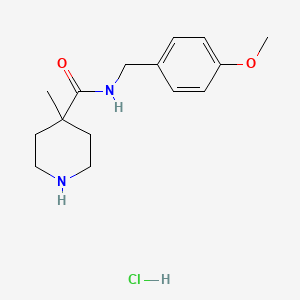
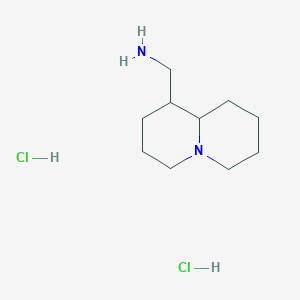
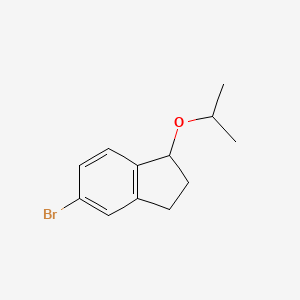
amine hydrochloride](/img/structure/B1531113.png)
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
